N-([2,3'-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-24(20,21)18-7-4-12(5-8-18)16(19)17-10-14-2-3-15(23-14)13-6-9-22-11-13/h2-3,6,9,11-12H,4-5,7-8,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXMBBUKPUHJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a series of cyclization reactions starting from furan derivatives. Common methods include the use of palladium-catalyzed coupling reactions.
Piperidine Ring Construction: The piperidine ring is often constructed via nucleophilic substitution reactions involving piperidine precursors and suitable electrophiles.
Sulfonylation: Introduction of the sulfonyl group is achieved through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bifuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can lead to quinone derivatives, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
Chemistry
In chemistry, N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide: can be compared to other piperidine derivatives with similar structural features.
N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide: is unique due to its bifuran moiety, which is less common in piperidine derivatives.
Uniqueness
The presence of the bifuran moiety in N-([2,3’-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide distinguishes it from other piperidine compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound with a complex structure featuring a piperidine core and bifuran moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 335.37 g/mol. The presence of the bifuran group is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : It can also modulate receptor activity, which may be beneficial in treating neurodegenerative diseases or psychiatric disorders.
Anticancer Potential
The bifuran moiety may contribute to the anticancer activity by intercalating with DNA or inhibiting specific kinases involved in cancer progression. Preliminary studies on structurally related compounds have demonstrated promising results against various cancer cell lines .
Case Studies
-
Case Study 1: In vitro Evaluation
A study evaluated the cytotoxic effects of piperidine derivatives on melanoma cells. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition of cell proliferation, suggesting a potential application in cancer therapy . -
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of various piperidine derivatives. Results showed that certain compounds could effectively reduce inflammatory markers in vitro, highlighting the therapeutic potential of piperidine-based structures .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| Piperidine Derivative A | Structure A | Antimicrobial |
| Piperidine Derivative B | Structure B | Anticancer |
| N-(2-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo... | Structure C | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-([2,3'-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves a multi-step process:
- Step 1 : Activation of the bifuran carboxylic acid to its chloride using thionyl chloride (SOCl₂) under reflux .
- Step 2 : Preparation of the piperidine-4-carboxamide intermediate via coupling reactions using agents like DCC or HOBt .
- Step 3 : Final coupling of the bifuran chloride with the piperidine intermediate in the presence of a base (e.g., triethylamine) to form the target compound .
- Characterization : Intermediates are verified via , , and LCMS for purity and structural confirmation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology :
- Spectroscopy : identifies proton environments (e.g., methylsulfonyl singlet at ~3.3 ppm, bifuran aromatic protons at ~6.5–7.5 ppm). confirms carbonyl carbons (~170 ppm) and sulfonyl groups (~110 ppm) .
- Mass Spectrometry : High-resolution LCMS validates the molecular ion peak (e.g., [M+H]) and fragments .
- X-ray Crystallography : Optional for absolute configuration determination, though not explicitly reported for this compound .
Advanced Research Questions
Q. What strategies optimize the coupling efficiency between the bifuran and piperidine moieties while minimizing side reactions?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity while reducing hydrolysis .
- Catalytic Additives : Use of DMAP or HOBt to accelerate coupling and suppress racemization .
- Temperature Control : Maintaining 0–5°C during coupling minimizes undesired sulfonamide oxidation .
- Yield Optimization : Monitoring reaction progress via TLC or inline FTIR to terminate at maximal conversion .
Q. How can researchers resolve discrepancies in biological activity data across different assays for this compound?
- Methodology :
- Assay Standardization : Replicate receptor-binding studies (e.g., sigma-1/sigma-2 receptors) under uniform conditions (pH, temperature, cell lines) .
- Control Compounds : Include reference ligands (e.g., haloperidol for sigma receptors) to calibrate assay sensitivity .
- Data Normalization : Express activity as % inhibition or Ki values relative to controls to account for inter-assay variability .
Q. What computational methods predict the binding mode of this compound to sigma receptors, and how do they align with experimental Ki values?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions between the methylsulfonyl group and receptor hydrophobic pockets .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess stability of the piperidine-bifuran conformation in the binding site .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on bifuran) with experimental Ki values to refine predictions .
Q. What are the metabolic stability challenges of the methylsulfonyl group in vivo, and how can structural modifications address them?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes to identify oxidative metabolites (e.g., sulfoxide formation) .
- Prodrug Approaches : Replace methylsulfonyl with a bioreversible group (e.g., sulfonamide ester) to enhance stability .
- Isotope Labeling : Use -labeled compounds to track metabolic pathways via radiometric assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
